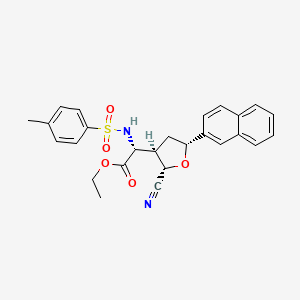
Ethyl (R)-2-((2S,3R,5R)-2-cyano-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl ®-2-((2S,3R,5R)-2-cyano-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate is a complex organic compound that features a tetrahydrofuran ring, a naphthalene moiety, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-2-((2S,3R,5R)-2-cyano-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate typically involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the naphthalene group, and the attachment of the sulfonamide moiety. Common reagents used in these reactions include cyanide sources, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl ®-2-((2S,3R,5R)-2-cyano-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, Ethyl ®-2-((2S,3R,5R)-2-cyano-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound could be studied for its potential biological activity. The presence of the sulfonamide group suggests it might have antibacterial or antifungal properties.
Medicine
In medicine, Ethyl ®-2-((2S,3R,5R)-2-cyano-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate could be investigated as a potential drug candidate. Its complex structure might interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specialized applications.
Mécanisme D'action
The mechanism of action of Ethyl ®-2-((2S,3R,5R)-2-cyano-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other sulfonamides, tetrahydrofuran derivatives, and naphthalene-containing molecules. Examples include:
- Ethyl ®-2-((2S,3R,5R)-2-cyano-5-(phenyl)tetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate
- Ethyl ®-2-((2S,3R,5R)-2-cyano-5-(naphthalen-1-YL)tetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate
Uniqueness
What sets Ethyl ®-2-((2S,3R,5R)-2-cyano-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate apart is its specific combination of functional groups and stereochemistry. This unique structure might confer distinct chemical and biological properties, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C26H26N2O5S |
|---|---|
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
ethyl (2R)-2-[(2S,3R,5R)-2-cyano-5-naphthalen-2-yloxolan-3-yl]-2-[(4-methylphenyl)sulfonylamino]acetate |
InChI |
InChI=1S/C26H26N2O5S/c1-3-32-26(29)25(28-34(30,31)21-12-8-17(2)9-13-21)22-15-23(33-24(22)16-27)20-11-10-18-6-4-5-7-19(18)14-20/h4-14,22-25,28H,3,15H2,1-2H3/t22-,23+,24+,25+/m0/s1 |
Clé InChI |
GZPBBXVGEVNOEY-ZYQDXHPFSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]([C@H]1C[C@@H](O[C@@H]1C#N)C2=CC3=CC=CC=C3C=C2)NS(=O)(=O)C4=CC=C(C=C4)C |
SMILES canonique |
CCOC(=O)C(C1CC(OC1C#N)C2=CC3=CC=CC=C3C=C2)NS(=O)(=O)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


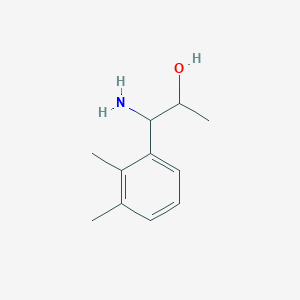
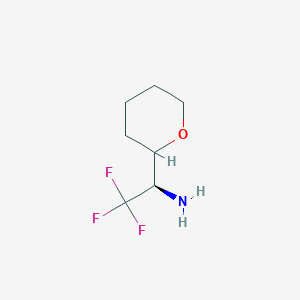
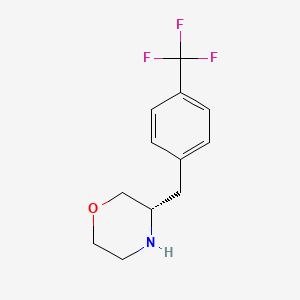
![(2R)-2-(2,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B13056859.png)
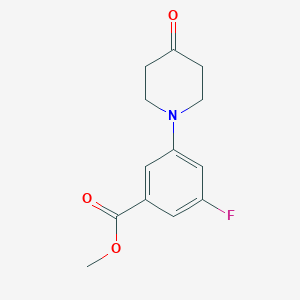

![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]formamide](/img/structure/B13056878.png)
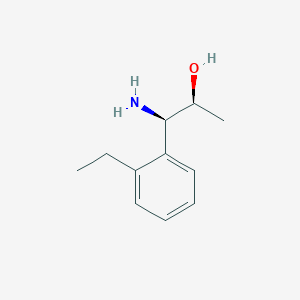

![(5E)-3-[4-(difluoromethoxy)phenyl]-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one](/img/structure/B13056900.png)
![2-((1-Methylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one](/img/structure/B13056901.png)



